molecular formula C18H18N4O2S B2720070 N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896329-18-3

N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2720070
CAS No.: 896329-18-3
M. Wt: 354.43
InChI Key: XKQMAEGMPSUKDB-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazinone core substituted with a methyl group at position 8 and a sulfanyl-linked acetamide moiety at position 2. The N-(3,5-dimethylphenyl) group provides steric bulk and electron-donating effects, which influence its physicochemical properties and biological interactions. This compound is structurally related to several anticancer and radiosensitizing agents, with modifications in the aryl and heterocyclic components driving variations in activity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-5-22-15(9-11)20-17(21-18(22)24)25-10-16(23)19-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQMAEGMPSUKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol
  • Purity : Typically ≥95% .

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with specific biological targets:

Study 1: COX Inhibition

A study evaluated the COX inhibitory potential of a series of compounds similar to this compound. The most potent compound exhibited an IC50 value of 0.52 μM against COX-II compared to 0.78 μM for Celecoxib . This indicates that modifications to the triazine ring could enhance selectivity and potency.

Study 2: Antioxidant Activity

Research on related compounds highlighted their ability to scavenge free radicals effectively. The antioxidant capacity was assessed using DPPH and ABTS assays, showing that these compounds significantly reduced oxidative stress markers in vitro . This suggests that this compound could possess similar protective effects.

Study 3: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that derivatives with similar structural features exhibited varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis via caspase activation pathways . Although direct studies on this specific compound are lacking, the implications for anticancer activity are promising.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionIC50 = 0.52 μM (selective)
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityInduces apoptosis in cancer cells

Scientific Research Applications

The compound exhibits significant biological activity attributed to its unique molecular structure. It has been studied for its potential effects on various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It can influence receptor activities, which may result in altered cellular signaling pathways. This modulation can be crucial in developing treatments for neurological disorders and other conditions.

Anticancer Research

One of the primary areas of investigation for N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is its potential use as an anticancer agent. Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth mechanisms .

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial properties. Its ability to interact with bacterial enzymes suggests potential applications in treating bacterial infections, especially those resistant to conventional antibiotics .

Neuroprotective Effects

The compound's interaction with neurotransmitter receptors points towards possible neuroprotective effects. This could make it a candidate for further studies aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a potential for developing new antimicrobial agents based on this compound's structure.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Compound 9b (N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide): Replaces the pyridotriazinone core with a quinolin-4-one scaffold. NMR data (δ 10.35 ppm for NH) confirms similar acetamide hydrogen bonding to the target compound .
  • Compound 13a (N-(3,5-Dimethylphenyl)-2-(quinolin-4-yloxy)acetamide): Features a quinoline-4-yloxy linker instead of a sulfanyl group. The ether linkage reduces metabolic instability compared to thioether bonds but may decrease binding affinity to sulfur-dependent enzymes .

Aryl Substitution Variations

  • N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h) : Substitutes dimethyl groups with bromine atoms, increasing molecular weight (MW = 471.96 g/mol) and lipophilicity (logP ~3.8). This enhances membrane permeability but may reduce aqueous solubility .

Physicochemical Properties

Solubility and Stability

  • Target Compound: Predicted low aqueous solubility due to the hydrophobic pyridotriazinone core and dimethylphenyl group. The sulfanyl group may confer moderate metabolic stability.
  • 9b : Contains a methoxy group (logP ~2.5), improving solubility compared to brominated derivatives .
  • 19q (Cyano-substituted): Enhanced dipole interactions increase solubility in polar solvents (e.g., DMSO) .

Spectroscopic Data

  • ¹H NMR Shifts :
    • Target Compound: Expected NH signal near δ 10.3–10.4 ppm (cf. 9b: δ 10.35 ppm) .
    • 19h: Aromatic protons resonate at δ 7.2–7.9 ppm due to bromine’s deshielding effect .

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